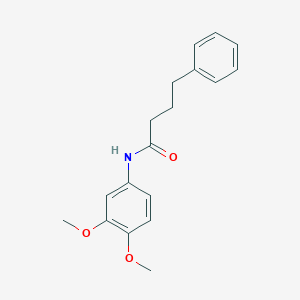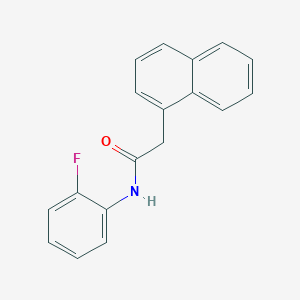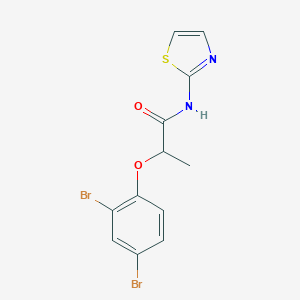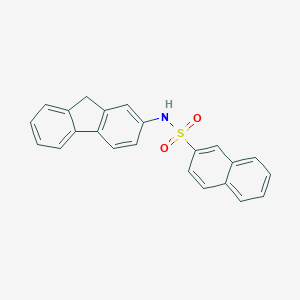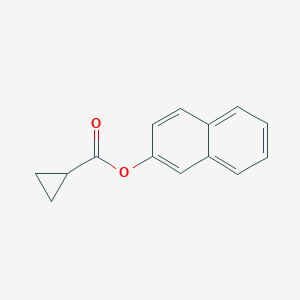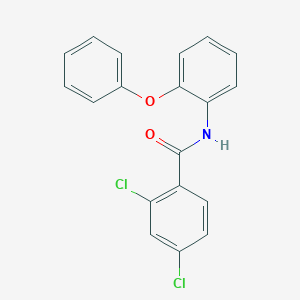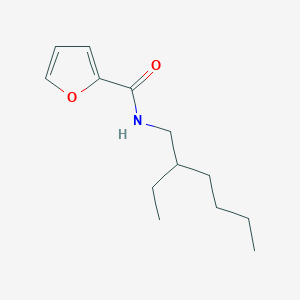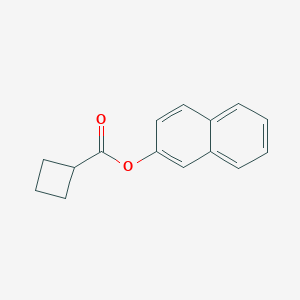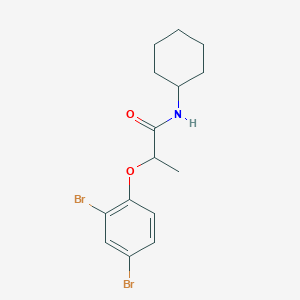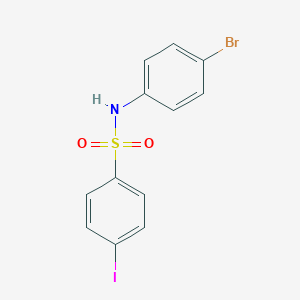![molecular formula C20H37N3OS2 B291157 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide](/img/structure/B291157.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide, commonly referred to as ETH-2.0, is a synthetic compound that has been recently developed and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its potential applications are being explored in different fields.
Mecanismo De Acción
The mechanism of action of ETH-2.0 is not fully understood, but it has been suggested that it works by disrupting the cell membrane of bacteria and cancer cells. This disruption leads to the death of the cells, making ETH-2.0 a potential candidate for the treatment of bacterial infections and cancer.
Biochemical and Physiological Effects:
ETH-2.0 has been found to have low toxicity and is well-tolerated by cells. It has been shown to have minimal effects on normal cells, making it a potential candidate for the treatment of cancer. However, further studies are needed to fully understand the biochemical and physiological effects of ETH-2.0.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ETH-2.0 in lab experiments is its low toxicity and high purity. This makes it a reliable compound for research purposes. However, one of the limitations of using ETH-2.0 is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of ETH-2.0. One potential application is in the development of new antimicrobial drugs. ETH-2.0 has shown promising results in the treatment of bacterial infections, and further studies could lead to the development of new drugs that are more effective and have fewer side effects.
Another potential application is in cancer research. ETH-2.0 has been found to have anticancer properties, and further studies could lead to the development of new cancer treatments that are more effective and have fewer side effects.
In addition, further studies are needed to fully understand the mechanism of action of ETH-2.0 and its biochemical and physiological effects. This could lead to a better understanding of the compound's potential applications and limitations in scientific research.
Conclusion:
In conclusion, ETH-2.0 is a promising compound that has potential applications in various fields of scientific research. Its low toxicity and high purity make it a reliable compound for research purposes. Further studies are needed to fully understand its potential applications and limitations, but the results so far are promising.
Métodos De Síntesis
The synthesis of ETH-2.0 involves the reaction of hexadecanoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of triethylamine and dichloromethane. The reaction yields ETH-2.0 in good yield and purity. The synthesis method used for ETH-2.0 is relatively simple and cost-effective.
Aplicaciones Científicas De Investigación
ETH-2.0 has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties, and it has been studied as a potential drug candidate for the treatment of bacterial infections. It has also been studied for its potential applications in cancer research, as it has been found to have anticancer properties.
Propiedades
Fórmula molecular |
C20H37N3OS2 |
|---|---|
Peso molecular |
399.7 g/mol |
Nombre IUPAC |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)hexadecanamide |
InChI |
InChI=1S/C20H37N3OS2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(24)21-19-22-23-20(26-19)25-4-2/h3-17H2,1-2H3,(H,21,22,24) |
Clave InChI |
YQYAQWJDYKMXPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NN=C(S1)SCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC1=NN=C(S1)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



